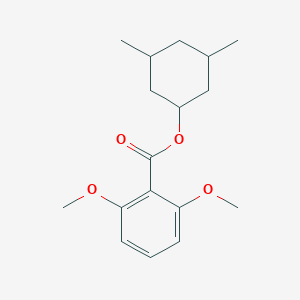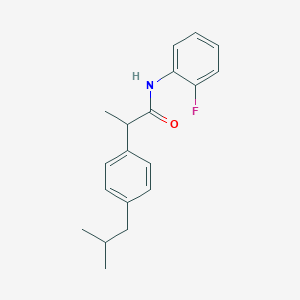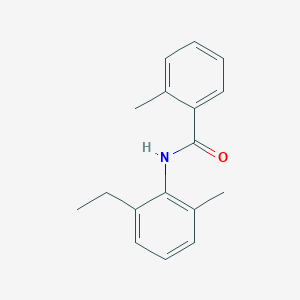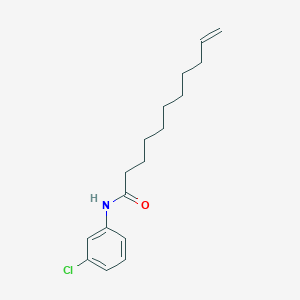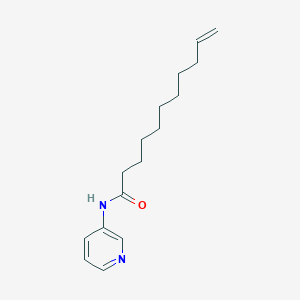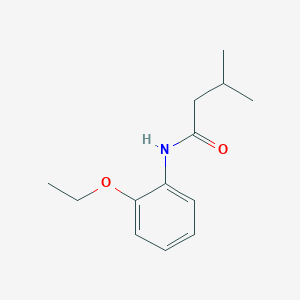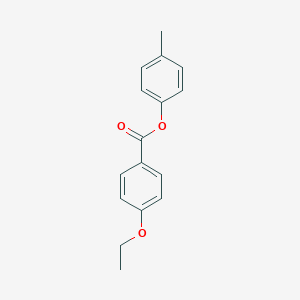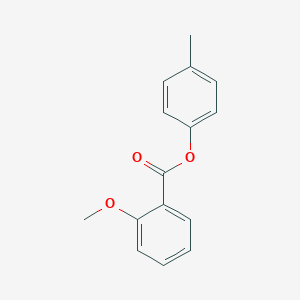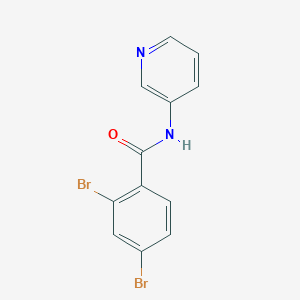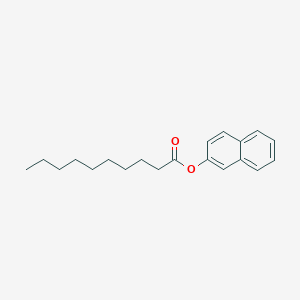
Naphthalen-2-yl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl decanoate, also known as NDD, is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 312.49 g/mol. NDD has been the subject of scientific research due to its potential applications in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of Naphthalen-2-yl decanoate is not fully understood, but it is believed to interact with fatty acids and cell membranes. It has been shown to selectively accumulate in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that Naphthalen-2-yl decanoate can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. Additionally, Naphthalen-2-yl decanoate has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Naphthalen-2-yl decanoate in lab experiments is its ability to selectively accumulate in cancer cells, which may allow for targeted treatment. Additionally, its fluorescent properties make it useful for imaging and detection purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on Naphthalen-2-yl decanoate. One area of interest is its use as a drug delivery system, as it has been shown to have potential in this area. Additionally, further investigation into its mechanism of action and its interactions with fatty acids and cell membranes may provide insights into its therapeutic potential. Finally, studies on the toxicity and safety of Naphthalen-2-yl decanoate are needed to determine its suitability for use in humans.
Synthesemethoden
Naphthalen-2-yl decanoate can be synthesized through the reaction of naphthalene-2-carboxylic acid with decanoyl chloride in the presence of a catalyst such as pyridine. The reaction results in the formation of Naphthalen-2-yl decanoate as a product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-yl decanoate has been studied for its potential use as a fluorescent probe for detecting the presence of fatty acids in biological systems. It has also been investigated for its ability to inhibit the growth of cancer cells and its potential as a drug delivery system.
Eigenschaften
CAS-Nummer |
23049-40-3 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
naphthalen-2-yl decanoate |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-13-20(21)22-19-15-14-17-11-9-10-12-18(17)16-19/h9-12,14-16H,2-8,13H2,1H3 |
InChI-Schlüssel |
FEHWSTSDTJHODB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



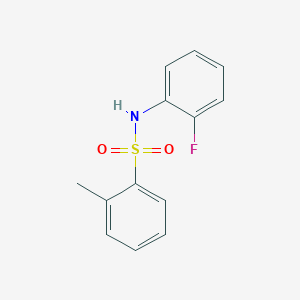
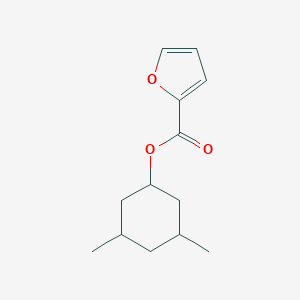
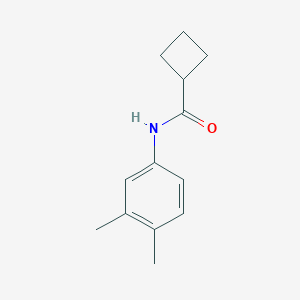
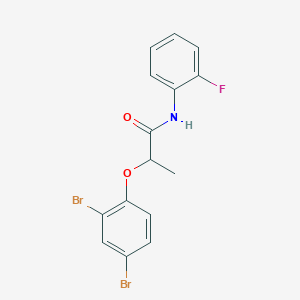
![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)
